Docosa-13,16,19-trienoic acid

CAS No.:

Cat. No.: VC14481430

Molecular Formula: C22H38O2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H38O2 |

|---|---|

| Molecular Weight | 334.5 g/mol |

| IUPAC Name | docosa-13,16,19-trienoic acid |

| Standard InChI | InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24) |

| Standard InChI Key | WBBQTNCISCKUMU-UHFFFAOYSA-N |

| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

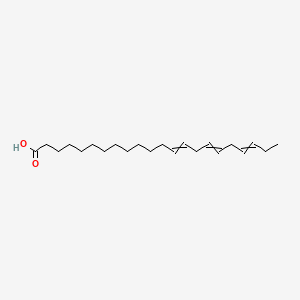

Docosa-13,16,19-trienoic acid is defined by the molecular formula C₂₂H₃₈O₂ and a molecular weight of 334.5 g/mol . Its systematic IUPAC name, (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid, specifies the geometry (Z-configuration) and positions of the double bonds . Alternative designations include:

-

cis-13,16,19-Docosatrienoic acid

-

C22:3n-3,6,9 (denoting chain length, unsaturation, and double bond positions) .

Structural Configuration and Stereochemistry

The compound’s structure features three conjugated double bonds in the cis orientation, creating a bent conformation that influences its membrane fluidity and protein-binding capabilities. Key structural descriptors include:

Table 1: Comparative Structural Data from Reputable Databases

Biosynthesis and Natural Occurrence

Microbial Synthesis

Docosa-13,16,19-trienoic acid is synthesized in the protist Euglena gracilis via elongation and desaturation of shorter-chain precursors . The pathway involves:

-

Elongation: Stearate (C18:0) → Eicosanoate (C20:0) → Docosanoate (C22:0).

-

Desaturation: Introduction of double bonds at Δ13, Δ16, and Δ19 by fatty acid desaturases .

Natural Sources

While rare in higher eukaryotes, this fatty acid has been detected in:

-

Marine Microalgae: A candidate for biotechnological production via ω-3 PUFA pathways .

-

Brain Tissue: Elevated levels observed in late-stage Alzheimer’s disease patients, suggesting compensatory neuroprotective mechanisms .

Biological Activities and Mechanisms

Enzyme Inhibition

Docosa-13,16,19-trienoic acid exhibits potent inhibitory effects on:

-

Leukotriene B4 (LTB4) Binding: Competes with LTB4 for neutrophil membrane receptors (Ki = 5 μM), attenuating inflammatory responses .

-

DNA Polymerases/Topoisomerases: Second-most potent inhibitor among C22 fatty acids, reducing enzymatic activity by 40–60% at 100 μM . Structural analysis reveals that a 19–21 Å length and >7 Å width are critical for binding to enzyme active sites .

Ion Channel Modulation

In rat peritoneal macrophages, this compound:

-

Reduces K+ Current Amplitude: Dose-dependent suppression of outward rectifying K+ channels .

-

Accelerates Activation/Inactivation Kinetics: Alters membrane potential dynamics, potentially influencing immune cell signaling .

Table 2: Documented Biological Activities

Analytical Methods and Solubility

Detection and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to profile fatty acids in brain tissue, with retention time ≈33.5 min .

-

High-Performance Liquid Chromatography (HPLC): Resolves cis/trans isomers via C18 reverse-phase columns .

Solubility and Formulation

-

Organic Solvents: Soluble in DMSO (10 mM stock solutions) and ethanol .

-

Aqueous Systems: Requires lipid carriers (e.g., PEG-300) for in vivo studies due to low water solubility .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume